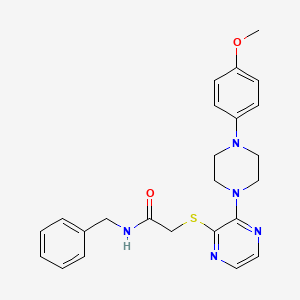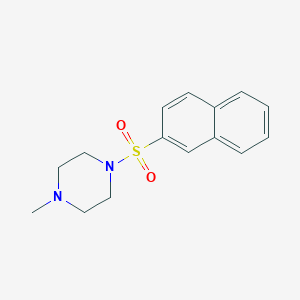![molecular formula C18H10ClF4NO B3019049 3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 477846-74-5](/img/structure/B3019049.png)
3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine" is a poly-substituted pyridine derivative, which is a class of compounds that have garnered significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of multiple substituents, including chloro, fluoro, and trifluoromethyl groups, suggests that this compound could have unique physical and chemical properties, making it a valuable target for synthesis and study.
Synthesis Analysis
The synthesis of poly-substituted pyridines, such as the compound , can be achieved through various methods. One strategy involves the C-F bond cleavage of anionically activated fluoroalkyl groups, which has been described as a noble metal-free method yielding high yields of 2,6-disubstituted 4-amino pyridines . Additionally, nickel complexes have been utilized for the selective synthesis of new fluorinated pyridines, demonstrating the potential for metal-mediated approaches in constructing such complex structures . The synthesis of related compounds often involves multiple steps, including esterification, coupling reactions, reductions, and halogenations, as seen in the synthesis of 5-(4-fluorophenyl)-3-(chloromethyl)pyridine .
Molecular Structure Analysis
The molecular structure of poly-substituted pyridines is characterized by the pyridine ring, which can be further modified with various substituents affecting the molecule's reactivity and properties. X-ray crystallography has been used to determine the structure of nickel complexes with fluoropyridine ligands, providing insights into the bond lengths and geometries of such compounds . These structural analyses are crucial for understanding the reactivity patterns and potential applications of the compound.
Chemical Reactions Analysis
The reactivity of poly-substituted pyridines is influenced by the electronic effects of the substituents. For instance, the presence of electron-withdrawing groups such as trifluoromethyl can affect the feasibility of side-chain chlorination reactions . Moreover, the synthesis of fluorinated pyridines often involves electrophilic fluorination, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors . The chemical reactions involving these compounds are diverse and can lead to a wide range of products, depending on the reaction conditions and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of poly-substituted pyridines are largely determined by the nature and position of the substituents on the pyridine ring. Fluorinated pyridines, for example, are known for their unique properties, such as increased lipophilicity and stability, making them valuable in the development of pharmaceuticals and agrochemicals . The synthesis and study of these compounds often involve optimizing reaction conditions to achieve the desired properties, as seen in the preparation of 2,3-difluoro-5-chloropyridine .
作用机制
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries .
未来方向
属性
IUPAC Name |
3-chloro-2-(3-fluoro-4-phenylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF4NO/c19-15-8-12(18(21,22)23)10-24-17(15)25-13-6-7-14(16(20)9-13)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJRZNLOJSCAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

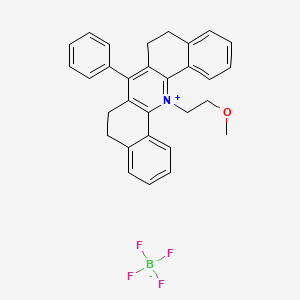
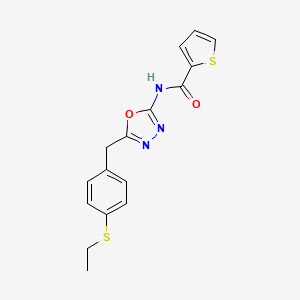
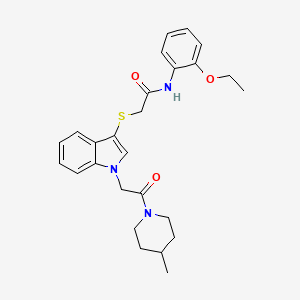
![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)

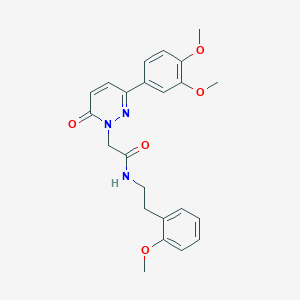
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)


